1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

説明

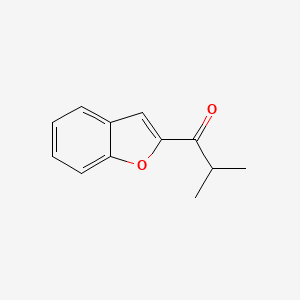

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzofuran moiety attached to a methylpropanone group

準備方法

Synthetic Routes and Reaction Conditions

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzofuran with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a Grignard reagent. In this approach, benzofuran is first treated with a Grignard reagent such as methylmagnesium bromide to form the corresponding benzofuran-2-ylmethyl magnesium bromide intermediate. This intermediate is then reacted with acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitrobenzofurans, sulfonylbenzofurans, halobenzofurans.

科学的研究の応用

Chemistry

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one serves as a crucial building block for synthesizing more complex molecules. Its derivatives are explored for their potential applications in pharmaceuticals and materials science.

Synthesis Methods :

- Friedel-Crafts Acylation : This method involves the acylation of benzofuran with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Biology

The compound exhibits significant biological activities, particularly in cancer research and neuropharmacology.

Mechanisms of Action :

- Neurotransmitter Modulation : It interacts with monoamine oxidase enzymes, potentially increasing levels of neurotransmitters like serotonin and dopamine, which may enhance mood and cognitive functions.

Biological Activity :

- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing healthy cells .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| K562 | 15.4 | Significant inhibition |

| PC3 | 10.7 | High selectivity |

| SW620 | 12.3 | Moderate activity |

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound, revealing its potential to enhance cognitive functions through monoamine oxidase inhibition. The study highlighted its ability to increase dopamine levels in neuronal cultures .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialized polymers and resins due to its unique chemical properties. Its derivatives are being explored for use in materials with enhanced mechanical and thermal properties.

作用機序

The mechanism of action of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The benzofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

類似化合物との比較

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:

1-(1-Benzofuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methylpropanone group. It has different reactivity and applications.

1-(1-Benzofuran-2-yl)-2-phenylethanone: Contains a phenylethanone group, leading to different chemical and biological properties.

1-(1-Benzofuran-2-yl)-2-methylbutan-1-one: Has a longer carbon chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. Its combination of a benzofuran ring with a methylpropanone group provides a distinct set of chemical and biological properties that differentiate it from other benzofuran derivatives.

生物活性

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a ketone compound with the molecular formula C12H14O and a molecular weight of approximately 174.24 g/mol. This compound features a benzofuran moiety, which is associated with a wide range of biological activities, making it a subject of interest in pharmacological research. The unique structural characteristics of benzofuran derivatives contribute to their diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure includes a fused benzene and furan ring, which enhances its chemical reactivity and potential for various applications in medicinal chemistry. Below is a summary of its key features:

| Property | Description |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| Structural Features | Benzofuran moiety |

| Chemical Class | Ketone |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : The compound has demonstrated cell growth inhibitory effects in various cancer cell lines. Studies indicate its potential to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

- Antimicrobial Properties : Benzofuran derivatives, including this compound, have shown effectiveness against various microbial strains, suggesting potential applications in treating infectious diseases .

- Antioxidant Effects : The antioxidative properties of benzofuran compounds contribute to their ability to scavenge free radicals, which may protect cells from oxidative stress .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cellular Pathways : The compound influences key cellular pathways associated with apoptosis and oxidative stress. It has been observed to increase ROS levels in cancer cells, leading to apoptosis .

- Binding Affinity : Interaction studies have revealed that this compound binds effectively to specific enzymes and receptors involved in disease progression, which is crucial for its therapeutic potential .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

- Anticancer Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and leukemia cells. A study reported that exposure to the compound resulted in increased apoptosis markers such as cleaved caspases .

- Antimicrobial Efficacy : Research highlighted the effectiveness of benzofuran derivatives against both standard and clinical strains of bacteria. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

- Oxidative Stress Modulation : Investigations into the antioxidant properties revealed that this compound can modulate oxidative stress levels in cells, thereby providing protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

A comparison with other benzofuran derivatives highlights the unique properties of this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(5-Chloro-benzofuran-2-yl)-2-methylpropan-1-one | Chlorinated Benzofuran | Increased reactivity due to chlorine substituent |

| 2-Methylbenzofuran | Methylated Benzofuran | Exhibits different biological activities |

| 1-(1-Benzofuran-2-yl)ethanone | Ethanol-derived Benzofuran | Different reactivity and applications |

The differences in substitution patterns among these compounds influence their reactivity profiles and biological activities.

特性

IUPAC Name |

1-(1-benzofuran-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAIWEBMXRYARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522074 | |

| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91420-41-6 | |

| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。